1-Ethyl-3-methylimidazolium dicyanamide
Overview
Description
1-Ethyl-3-methylimidazolium dicyanamide is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. This compound consists of a 1-ethyl-3-methylimidazolium cation and a dicyanamide anion. It is known for its low volatility, high thermal stability, and excellent solubility in water and organic solvents .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium dicyanamide, also known as EMIM DCA, is an ionic liquid . Its primary targets are organic compounds such as thiophene and dibenzothiophene found in fuel oils . It is also used as an active base catalyst for the O-acetylation of alcohols and carbohydrates .
Mode of Action
EMIM DCA interacts with its targets through a process known as desulfurization . It efficiently extracts thiophene and dibenzothiophene from fuel oils . As a solvent and an active base catalyst, it facilitates the O-acetylation of alcohols and carbohydrates .
Biochemical Pathways
It is known that it plays a role in the desulfurization process and the o-acetylation of alcohols and carbohydrates .
Pharmacokinetics
As an ionic liquid, it is known to have good solubility in water and other solvents like methanol and acetone , which could potentially influence its bioavailability.
Result of Action
The result of EMIM DCA’s action is the efficient extraction of thiophene and dibenzothiophene from fuel oils . This makes it useful in the desulfurization process. Additionally, it acts as an active base catalyst for the O-acetylation of alcohols and carbohydrates , facilitating these chemical reactions.
Action Environment
The action of EMIM DCA can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and other solvents . .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium dicyanamide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been used in the desulfurization process, efficiently extracting thiophene and dibenzothiophene from fuel oils . Additionally, it acts as an active base catalyst for the O-acetylation of alcohols and carbohydrates . These interactions highlight the compound’s versatility and effectiveness in promoting biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the crystallization behavior of certain biomolecules, thereby impacting their function . Furthermore, its role as a solvent in electrochemical applications suggests that it can modulate the activity of cells involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to efficiently extract thiophene and dibenzothiophene from fuel oils, indicating its strong binding affinity for these compounds . Additionally, its role as a catalyst in the O-acetylation of alcohols and carbohydrates suggests that it can facilitate enzyme-substrate interactions, enhancing reaction rates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its effectiveness over extended periods . Slow crystallization during cooling has been observed, which could impact its performance in certain applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be non-toxic and effective in facilitating biochemical reactions . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization to avoid harmful outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its role as a solvent and catalyst in biochemical reactions suggests that it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes highlight its potential to modulate metabolic pathways, enhancing or inhibiting certain reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, accumulating in specific cellular compartments . Its ability to dissolve a wide range of substances further enhances its distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, influencing its interactions with biomolecules . Understanding its subcellular localization is crucial for optimizing its use in biochemical research and applications.
Preparation Methods
The synthesis of 1-ethyl-3-methylimidazolium dicyanamide typically involves a two-step process:
Formation of 1-ethyl-3-methylimidazolium bromide: This is achieved by reacting 1-methylimidazole with bromoethane under reflux conditions.
Anion exchange: The resulting 1-ethyl-3-methylimidazolium bromide is then reacted with sodium dicyanamide in an aqueous solution to yield this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanamide anion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium dicyanamide has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery medium due to its biocompatibility and low toxicity.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium dicyanamide is compared with other ionic liquids such as:
- 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-ethyl-3-methylimidazolium chloride
These compounds share similar cationic structures but differ in their anions, which significantly influence their physical and chemical properties. For instance, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has higher thermal stability and hydrophobicity compared to this compound . The unique combination of the 1-ethyl-3-methylimidazolium cation with the dicyanamide anion imparts specific solubility and reactivity characteristics, making it suitable for specialized applications .
Properties
IUPAC Name |
cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHFCTXNDRMIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047964 | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370865-89-7 | |
Record name | 1-Ethyl-3-methylimidazolium dicyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370865-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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